molecular formula C17H17FN2O2S2 B2878786 2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868216-72-2

2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No. B2878786
M. Wt: 364.45
InChI Key: XIDIXBGEWHDDAQ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic compound. It contains a fluorobenzyl group and a tosyl group, which are common functional groups in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the coupling of the appropriate functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), common techniques used in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group might increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" have been synthesized and analyzed for their crystal structures, showcasing the diversity in their molecular arrangements and the significance of specific substituents in determining their properties. For example, the synthesis and crystal structure analysis of derivatives like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole demonstrate the influence of fluorine and other substituents on the molecular conformation and intermolecular interactions within crystals (Banu et al., 2014).

Biological Activities

Research on benzimidazole and imidazole derivatives, including those with fluorobenzyl groups, often focuses on their biological activities, such as antimicrobial, antiviral, and anticancer properties. For instance, certain imidazole derivatives have been explored for their inhibitory effects on enzymes and pathogens, suggesting potential applications in designing therapeutic agents (Golankiewicz et al., 1995). Additionally, benzimidazole derivatives have shown promise in sensing applications due to their selective binding with certain metal ions, indicating potential use in environmental monitoring and diagnostics (Suman et al., 2019).

Material Science Applications

The incorporation of fluorobenzyl and imidazole groups into polymers and other materials has been studied for its impact on the physical properties of these materials, such as thermal stability and proton conductivity. This suggests potential applications in developing advanced materials for electronics, fuel cells, and other technological applications (Campagne et al., 2013).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the compound’s reactivity and toxicity .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13-5-7-16(8-6-13)24(21,22)20-10-9-19-17(20)23-12-14-3-2-4-15(18)11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDIXBGEWHDDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-fluorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

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